![molecular formula C14H17ClN2O2S B5799330 1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5799330.png)

1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

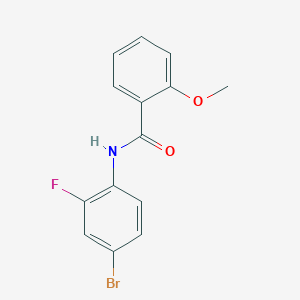

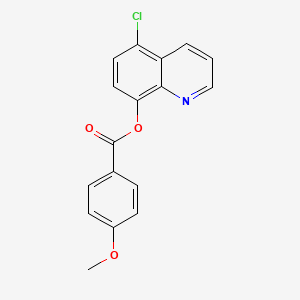

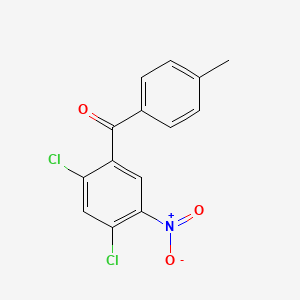

This compound is a piperidine derivative with an acetyl group and a 4-chlorophenylthio group attached. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). It’s a common motif in many pharmaceuticals and other active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, the acetyl group (-COCH3), and the 4-chlorophenylthio group. The presence of these functional groups would influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperidine ring, the acetyl group, and the 4-chlorophenylthio group. The piperidine ring could potentially undergo reactions at the nitrogen atom, while the acetyl group could be involved in various nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetyl group and the potentially aromatic 4-chlorophenylthio group could influence its solubility in various solvents .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties . They have been proven to be effective drugs in the current disease scenario, showing biological and physiological functions such as:

Material Science

Thiophene derivatives are also utilized in material science. They play a vital role in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Industrial Chemistry

In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . This application is particularly important in industries that work with metals and need to prevent their degradation over time.

Biological Research

Thiophene-based analogs have been a topic of interest for scientists as a potential class of biologically active compounds . They can be used to improve advanced compounds with a variety of biological effects.

Drug Design and Discovery

Thiophene and its derivatives are an indispensable anchor for medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . They are remarkably effective compounds with respect to their biological and physiological functions .

Piperidine Derivatives

Piperidine derivatives are also important in scientific research. They are used in the synthesis of various other compounds, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withIntegrin alpha-L . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In this case, Integrin alpha-L plays a crucial role in cell adhesion and immune response processes.

Mode of Action

It can be inferred that the compound interacts with its target, possibly throughhydrogen bonding or hydrophobic interactions , leading to changes in the target’s function .

Pharmacokinetics

Similar compounds have been found to have varying degrees of absorption and distribution within the body . The metabolism and excretion of these compounds can also vary, affecting their overall bioavailability.

Propiedades

IUPAC Name |

1-[2-(4-chlorophenyl)sulfanylacetyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2S/c15-11-1-3-12(4-2-11)20-9-13(18)17-7-5-10(6-8-17)14(16)19/h1-4,10H,5-9H2,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLCPLHKXPUTBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(4-Chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)

![2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5799272.png)

![N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5799278.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5799307.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5799312.png)